N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide is a compound that has gained attention in scientific research due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of benzoxaboroles, which are characterized by their boron-containing heterocyclic structures. Benzoxaboroles have been extensively studied for their biological activities, including antimicrobial properties and potential therapeutic applications against various diseases.
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide is classified as an organic compound and specifically as a member of the benzoxaborole family. This classification is significant because it highlights the compound's potential for various biological applications, particularly in targeting specific enzymatic pathways.
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with acetic anhydride or acetyl chloride. This reaction can be carried out under mild conditions and generally yields high purity products.
The synthetic route often employs techniques such as:
The molecular structure of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide features a benzoxaborole ring system with an acetamide substituent.
Key structural data includes:
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide can undergo several chemical reactions:
The reactions typically require specific solvents (e.g., ethanol or methanol) and may involve catalysts such as palladium on carbon. Reaction conditions such as temperature and time are crucial for optimizing yields.
The mechanism of action for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide primarily involves its interaction with specific enzymes. Notably, it has been shown to inhibit leucyl-tRNA synthetase, which plays a critical role in protein synthesis in bacteria. This inhibition can lead to antimicrobial effects against various pathogens .
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide exhibits the following physical properties:
Property | Value |
---|---|
Molecular Weight | 190.99 g/mol |
Boiling Point | Not available |
Storage Conditions | Inert atmosphere at 2–8°C |
Chemical properties include:
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide has several notable applications:
The core synthetic route for N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide involves regioselective acylation of the primary amine group in 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol (Compound A). This aminobenzoxaborole precursor is synthesized via multistep boron-heterocycle formation, starting from 2-formyl-3-nitrophenylboronic acid, followed by reduction of the nitro group. The acetamide derivative specifically utilizes acetic acid as the acyl donor under activated coupling conditions [1]. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–5°C to minimize boronic ester formation or hydrolysis of the benzoxaborole scaffold. The electron-withdrawing nature of the oxaborole ring enhances the nucleophilicity of the para-amino group, facilitating moderate to high conversion rates (>85%) within 4 hours. Crucially, the boron atom's Lewis acidity necessitates protection with diols (e.g., pinacol) during synthesis of the aminobenzoxaborole precursor, though the final acylation employs unprotected substrate due to kinetic favorability [1] [3].
Table 1: Coupling Agents for Acetamide Formation
Activating Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
T3P (propylphosphonic anhydride) | DMF | 0–5 | 3 | 78 | >97 |
CDI (carbonyldiimidazole) | Acetonitrile | 25 | 4 | 82 | >95 |
DCC (dicyclohexylcarbodiimide) | THF | 0 | 6 | 65 | 90 |
While the acetamide derivative employs acetic acid, optimized activation strategies for diverse heteroarylcarboxylic acids have been established. For acetic acid, in situ activation using T3P (propylphosphonic anhydride) or CDI (1,1'-carbonyldiimidazole) yields superior results over traditional carbodiimide reagents (e.g., DCC). T3P activation (50% w/v in ethyl acetate) achieves 78% isolated yield with minimal racemization or boronate degradation, as confirmed by 11B NMR showing intact benzoxaborole peaks at δ 28–30 ppm [1]. CDI-mediated activation involves initial formation of an acyl imidazole intermediate, reacting with the aminobenzoxaborole at ambient temperature. This method eliminates insoluble urea byproducts, simplifying purification. For sterically hindered acids, N-hydroxysuccinimide (NHS) esters pre-activated at pH 6.5–7.0 enhance electrophilicity without compromising boronate integrity. Solvent selection is critical: Polar aprotic solvents (DMF, acetonitrile) suppress boronic acid dehydration, while ethereal solvents (THF) reduce hydrolysis [1] [3].
Purification of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide exploits its moderate polarity and crystallinity. Crude products undergo silica gel chromatography (ethyl acetate/methanol 95:5) followed by recrystallization from ethanol/water (4:1 v/v) to achieve >95% HPLC purity [3]. Residual solvents pose challenges due to hydrogen-bonding between the acetamide carbonyl and benzoxaborolol hydroxyl groups. Lyophilization from tert-butanol/water mixtures removes DMF traces, confirmed by GC-MS thresholds <0.1%. Yield optimization focuses on:
Table 2: Purification Methods for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide
Method | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Recrystallization | Ethanol/water (4:1), 0°C, 12 h | 95.0–97.5 | 75–80 | Unreacted amine, diacylated byproduct |
Preparative HPLC | C18 column, 10 mM NH₄OAc (pH 5)/acetonitrile | >99 | 60–65 | Boroxine dimers |
Solvent Extraction | Ethyl acetate/5% citric acid | 90 | 85 | T3P degradation products |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7